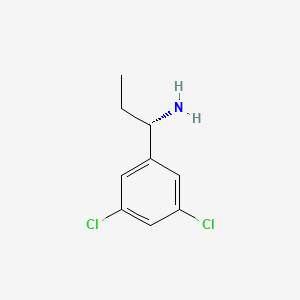![molecular formula C17H12N2O7S B12987781 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid CAS No. 68214-00-6](/img/structure/B12987781.png)
4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a nitrobenzoyl group, and a naphthalenesulfonic acid moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid typically involves multiple steps, starting with the nitration of benzoyl compounds followed by sulfonation and coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy and sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted naphthalenesulfonic acids .
Applications De Recherche Scientifique
4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Applied in the manufacturing of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hydroxy and sulfonic acid groups also play a role in its reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-7-[(3-methyl-4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid
- 3-Hydroxy-4-aminobenzoic acid
- 3-Amino-4-hydroxybenzoic acid
Uniqueness
4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
68214-00-6 |
|---|---|
Formule moléculaire |
C17H12N2O7S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-6-12(4-5-15(11)16)18-17(21)10-2-1-3-13(7-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
Clé InChI |
KHRQOWDLOIPDEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


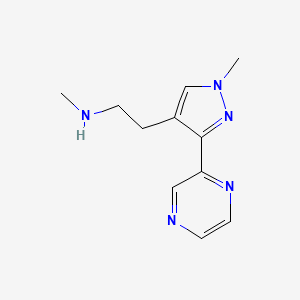
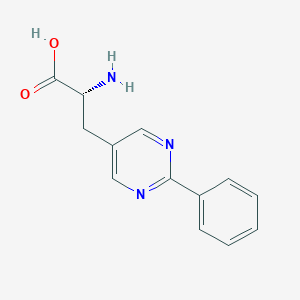
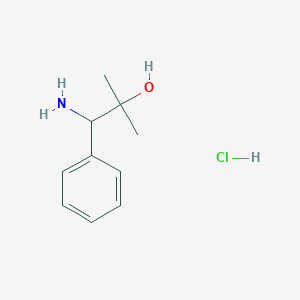


![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
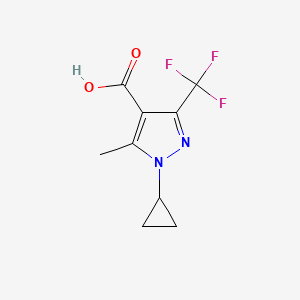

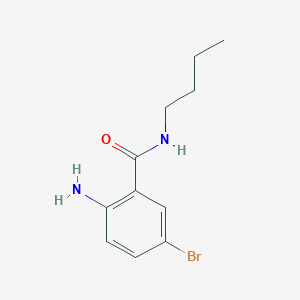
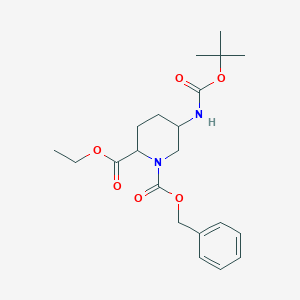
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
